molecular formula C29H33N3O2S2 B12160036 (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12160036
M. Wt: 519.7 g/mol
InChI Key: HLJANJGTOTXPQQ-XHPQRKPJSA-N
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Description

    Reactants: 3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

    Conditions: Condensation reaction under basic conditions.

    Catalysts: Base catalysts like sodium hydroxide or potassium carbonate.

  • Final Condensation

      Reactants: Intermediate from the previous step and 3-pentyl-2-thioxo-1,3-thiazolidin-4-one.

      Conditions: Mild heating in a polar solvent like dimethylformamide (DMF).

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of this compound typically involves multi-step organic reactions One common method starts with the preparation of the thiazolidinone core, which can be synthesized via the reaction of a thioamide with an α-haloketone

    • Formation of Thiazolidinone Core

        Reactants: Thioamide and α-haloketone.

        Conditions: Reflux in an appropriate solvent like ethanol or acetonitrile.

        Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: : The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

        Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

        Conditions: Mild to moderate temperatures.

    • Reduction: : Reduction of the pyrazole ring can lead to the formation of dihydropyrazoles.

        Reagents: Sodium borohydride, lithium aluminum hydride.

        Conditions: Low temperatures, inert atmosphere.

    • Substitution: : The phenyl and butoxy groups can undergo electrophilic aromatic substitution reactions.

        Reagents: Halogens, nitrating agents.

        Conditions: Presence of a Lewis acid catalyst like aluminum chloride.

    Major Products

      Oxidation: Sulfoxides, sulfones.

      Reduction: Dihydropyrazoles.

      Substitution: Halogenated or nitrated derivatives.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Biology

      Antimicrobial Activity: Exhibits significant activity against a range of bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

      Anti-inflammatory Properties: Potential use in the treatment of inflammatory diseases due to its ability to inhibit key enzymes involved in the inflammatory process.

    Medicine

      Cancer Research: Shows promise in inhibiting the growth of certain cancer cell lines, possibly through the induction of apoptosis or inhibition of cell proliferation pathways.

    Industry

      Material Science: Can be used in the synthesis of novel polymers with unique properties, such as enhanced thermal stability or conductivity.

    Mechanism of Action

    The compound exerts its effects primarily through interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may induce apoptosis by activating caspase pathways or inhibiting key signaling pathways involved in cell proliferation.

    Comparison with Similar Compounds

    Similar Compounds

    • (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one
    • (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one

    Uniqueness

    The presence of the butoxy group in (5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one imparts unique lipophilic properties, potentially enhancing its ability to penetrate biological membranes and increasing its efficacy in biological applications compared to its methoxy or ethoxy analogs.

    This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique properties

    Properties

    Molecular Formula

    C29H33N3O2S2

    Molecular Weight

    519.7 g/mol

    IUPAC Name

    (5Z)-5-[[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C29H33N3O2S2/c1-4-6-11-16-31-28(33)26(36-29(31)35)19-22-20-32(23-12-9-8-10-13-23)30-27(22)25-15-14-24(18-21(25)3)34-17-7-5-2/h8-10,12-15,18-20H,4-7,11,16-17H2,1-3H3/b26-19-

    InChI Key

    HLJANJGTOTXPQQ-XHPQRKPJSA-N

    Isomeric SMILES

    CCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCCCC)C)C4=CC=CC=C4)/SC1=S

    Canonical SMILES

    CCCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCCCC)C)C4=CC=CC=C4)SC1=S

    Origin of Product

    United States

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